2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Molecular Applications
A study by Chrovian et al. (2018) describes a dipolar cycloaddition reaction to synthesize novel P2X7 antagonists, including compounds structurally similar to 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone. These compounds were found to have robust receptor occupancy and were assessed for their potential in treating mood disorders in preclinical trials (Chrovian et al., 2018).
Antimicrobial Activity
Salimon, Salih, and Hussien (2011) reported on a compound, structurally related to the query molecule, demonstrating significant antimicrobial activity. The study indicates the potential of such compounds in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Enzymatic Activity Studies
The study by Yoo et al. (2008) investigated the in vitro metabolism of a compound similar to the one . This research is crucial for understanding the metabolic pathways and potential pharmacological applications of such compounds (Yoo et al., 2008).
Pharmaceutical Development
Butters et al. (2001) detailed the synthesis of voriconazole, an antifungal agent, which involves a process related to the synthesis of the query molecule. This demonstrates the compound's relevance in pharmaceutical synthesis and drug development (Butters et al., 2001).
Cytotoxicity and Anticancer Research
Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazole, structurally akin to the query compound, and evaluated their cytotoxic effects on human carcinoma cell lines. This research highlights the potential application of such compounds in cancer therapy (Adimule, Medapa, Kumar, & Rao, 2014).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to be valuable scaffolds in the treatment of epilepsy .
Result of Action
The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Action Environment
The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule , which could potentially influence its action in different environments.
properties
IUPAC Name |
2-cyclopentyl-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-12-8-17-15(18-9-12)21-13-5-6-19(10-13)14(20)7-11-3-1-2-4-11/h8-9,11,13H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLMTULGHJEIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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